3-(4-methoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted benzaldehydes in a condensation reaction with the benzodiazepine core.
Propoxy group addition: The propoxy group is introduced via an etherification reaction using propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it is investigated for its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Medicine
In medicine, research focuses on its psychoactive properties, exploring its potential as a sedative or anxiolytic agent.
Industry
Industrially, it may be used in the synthesis of advanced materials or as a precursor for other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 3-(4-methoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique substitution pattern on the benzodiazepine core, which may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic applications or side effect profiles.
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(3-methoxy-4-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O4/c1-4-15-36-27-14-11-20(18-28(27)35-3)30-29-25(31-23-7-5-6-8-24(23)32-30)16-21(17-26(29)33)19-9-12-22(34-2)13-10-19/h5-14,18,21,30-32H,4,15-17H2,1-3H3 |
InChI Key |
CNPWALFYVSZFHD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.